N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
描述
BenchChem offers high-quality N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-28(14-6-11-24(30)29-16-27-22-9-4-5-10-23(22)29)35(33,34)17-12-13-20-21(15-17)26(32)19-8-3-2-7-18(19)25(20)31/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQCTKXIVHVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1C=NC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and molecular biology. The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H21N3O5S, with a molecular weight of 487.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N3O5S |
| Molecular Weight | 487.53 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the benzimidazole structure. These compounds often act as DNA minor groove binders, modulating biological functions through interactions with DNA and various enzymes involved in cell proliferation.
- Mechanism of Action : The compound may inhibit human topoisomerase I (Hu Topo I), which is crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide were tested against the National Cancer Institute's 60 human cancer cell line panel, showing promising results with low GI50 values .
- Case Study : A specific derivative demonstrated an IC50 value comparable to established chemotherapeutics like camptothecin, indicating strong potential for development as an anticancer agent .
Other Biological Activities
Beyond anticancer effects, benzimidazole derivatives are also noted for their antimicrobial , antiviral , and anti-inflammatory properties:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antiviral Effects : Some studies suggest potential in inhibiting viral replication mechanisms.
- Anti-inflammatory Properties : The modulation of inflammatory pathways has also been observed in related compounds, making them candidates for treating inflammatory diseases.
Research Findings
Research has consistently shown that modifications to the benzimidazole core can enhance biological activity. For example:
- Substituents on the phenyl ring significantly influence binding affinity and biological efficacy.
- The length and nature of alkyl chains attached to the core can alter solubility and bioavailability.
常见问题
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including coupling of the benzimidazole and anthraquinone-sulfonamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions to link the 4-oxobutyl chain to the benzimidazole .
- Sulfonylation : React the anthraquinone intermediate with sulfonyl chlorides in basic media (e.g., pyridine) to introduce the sulfonamide group . Optimization strategies:
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Purify the final product using column chromatography (silica gel, gradient elution) or recrystallization from DMF/water .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks, particularly the benzimidazole (δ 7.5–8.5 ppm) and anthraquinone (δ 9.0–10.0 ppm) signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (~1650–1750 cm) and sulfonamide S=O (~1350 cm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key functional groups influencing chemical stability, and how should storage conditions be tailored?
- Critical groups : The sulfonamide (moisture-sensitive) and anthraquinone (light-sensitive) moieties dictate stability .
- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., anthraquinone’s electron-deficient nature) .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by experimental IC values .
- Solvent effects : Use COSMO-RS models to optimize solubility in polar aprotic solvents (e.g., DMSO) .
Q. How should researchers address contradictions in binding affinity data across different assays?
- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and temperature (25°C or 37°C) .
- Control experiments : Include reference inhibitors (e.g., known enzyme inhibitors) to validate assay reproducibility .
- Orthogonal methods : Cross-validate using SPR (surface plasmon resonance) for kinetic binding data and ITC (isothermal titration calorimetry) for thermodynamic parameters .
Q. What strategies can enhance target selectivity while minimizing off-target effects in derivative design?
- Structural analogs : Modify the 4-oxobutyl linker length or substitute the benzimidazole with bulkier groups (e.g., 2-naphthyl) to sterically hinder off-target binding .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide) using software like Schrödinger’s Phase .
- SAR studies : Test derivatives against related targets (e.g., kinase panels) to establish selectivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
